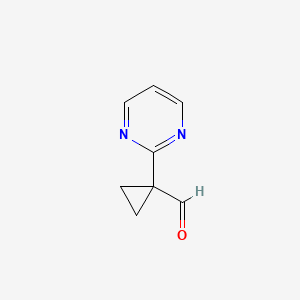
1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring attached to a pyrimidine moiety with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of pyrimidine derivatives. One common method includes the reaction of pyrimidine-2-carbaldehyde with diazo compounds under catalytic conditions to form the cyclopropane ring . The reaction conditions often require the use of metal catalysts such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyrimidin-2-ylcyclopropane-1-carboxylic acid.
Reduction: Pyrimidin-2-ylcyclopropane-1-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(pyrimidin-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-2-carbaldehyde: Shares the pyrimidine moiety but lacks the cyclopropane ring.
Cyclopropane-1-carbaldehyde: Contains the cyclopropane ring but lacks the pyrimidine moiety.
1-(Pyrimidin-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring and the pyrimidine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
1-pyrimidin-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H8N2O/c11-6-8(2-3-8)7-9-4-1-5-10-7/h1,4-6H,2-3H2 |
InChI-Schlüssel |
LHUDUVDAMSZZQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
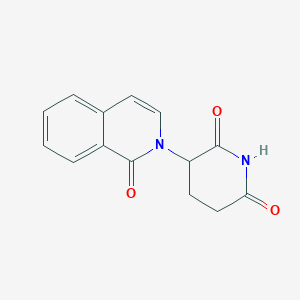
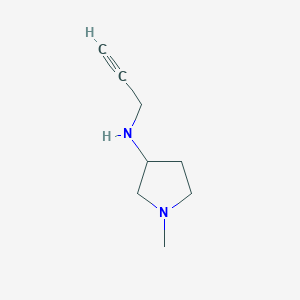
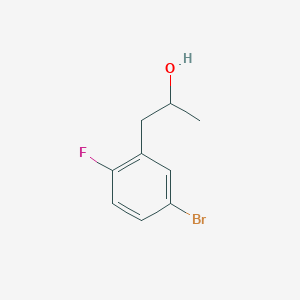
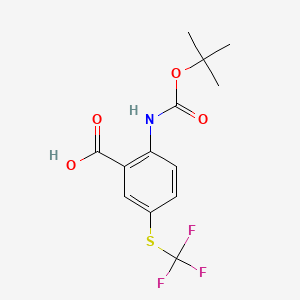
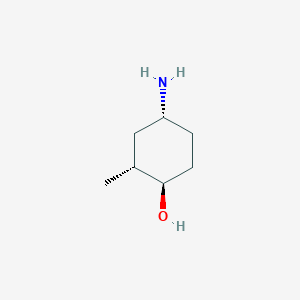
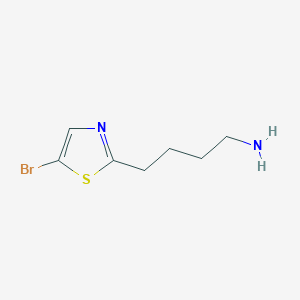
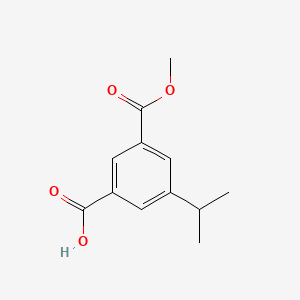
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
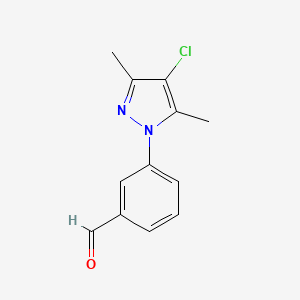
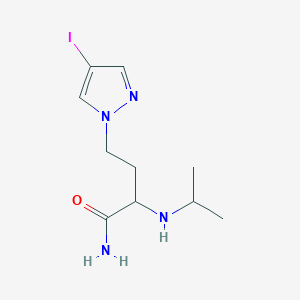
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)
